3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid
Description
3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid is a complex organic compound characterized by the presence of amino groups, aromatic rings, and a sulfanyl group.
Properties
CAS No. |
834881-84-4 |
|---|---|
Molecular Formula |
C21H22N4O2S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-[2,5-bis(4-aminoanilino)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C21H22N4O2S/c22-14-1-5-16(6-2-14)24-18-9-10-19(20(13-18)28-12-11-21(26)27)25-17-7-3-15(23)4-8-17/h1-10,13,24-25H,11-12,22-23H2,(H,26,27) |
InChI Key |
GOWBZJARNSCDQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC(=C(C=C2)NC3=CC=C(C=C3)N)SCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aromatic core: The initial step involves the synthesis of the aromatic core, which can be achieved through the nitration of a suitable aromatic precursor followed by reduction to form the amino groups.
Introduction of the sulfanyl group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with the aromatic core.
Formation of the propanoic acid moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The amino groups and aromatic rings make the compound susceptible to electrophilic and nucleophilic substitution reactions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s amino groups and aromatic rings make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid include:
3-Phenylpropanoic acid: This compound has a similar propanoic acid moiety but lacks the amino and sulfanyl groups.
4-Aminophenylpropanoic acid: This compound contains an amino group but does not have the sulfanyl group.
2,5-Bis(4-aminophenyl)thiophene: This compound has a thiophene ring instead of the propanoic acid moiety.
The uniqueness of 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid, a compound with significant potential in biological applications, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's implications in medicinal chemistry and agriculture.
Chemical Structure and Properties
- IUPAC Name : 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid
- Molecular Formula : C18H20N4O2S
- Molecular Weight : 364.44 g/mol
The compound features a sulfanyl group attached to a propanoic acid backbone, with two 4-aminoaniline moieties contributing to its potential biological activity.
Synthesis
The synthesis of 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid typically involves the following steps:
- Preparation of Sulfanyl Intermediate : The reaction of 2,5-bis(4-nitrophenyl) sulfide with reducing agents to yield the corresponding amine.
- Coupling Reaction : The amine is then coupled with propanoic acid derivatives under acidic conditions to form the final product.
- Purification : The crude product is purified through recrystallization or column chromatography.
Antimicrobial Activity
Research indicates that 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid exhibits notable antimicrobial properties. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains, including:
- Staphylococcus aureus
- Bacillus cereus
The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 250 to 500 µg/mL, indicating its potential as an antimicrobial agent in therapeutic applications .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Studies demonstrate its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests.
Case Study 1: Agricultural Applications
In agricultural research, the application of 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid has shown promising results in enhancing plant growth and yield. A study conducted on rapeseed plants indicated that treatment with this compound significantly increased seed yield and oil content compared to control groups. The optimal concentration for promoting growth was determined to be around 75 mg/L .
| Treatment Concentration (mg/L) | Seed Yield (kg/ha) | Oil Content (%) |
|---|---|---|
| Control | 1500 | 30 |
| 25 | 1600 | 31 |
| 50 | 1800 | 32 |
| 75 | 2000 | 35 |
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various synthesized compounds including 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid. Results indicated that this compound outperformed several known antibiotics against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
